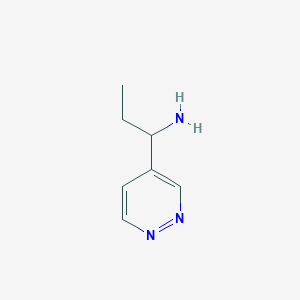

1-(Pyridazin-4-yl)propan-1-amine

Description

BenchChem offers high-quality 1-(Pyridazin-4-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridazin-4-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3 |

|---|---|

Molecular Weight |

137.18 g/mol |

IUPAC Name |

1-pyridazin-4-ylpropan-1-amine |

InChI |

InChI=1S/C7H11N3/c1-2-7(8)6-3-4-9-10-5-6/h3-5,7H,2,8H2,1H3 |

InChI Key |

JERIYBDRTZPFAF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CN=NC=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Spectroscopic Profiling of 1-(Pyridazin-4-yl)propan-1-amine: A Multi-Modal Analytical Guide

As an Application Scientist overseeing drug discovery pipelines, resolving the structural identity of novel nitrogenous heterocycles is a daily critical mandate. The molecule 1-(Pyridazin-4-yl)propan-1-amine (

In this whitepaper, I will break down the precise causality behind its behavior across Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS). The goal is to establish a self-validating structural workflow —ensuring that every datum generated cross-verifies orthogonal spectroscopic domains[1].

Multi-Modal Analytical Workflow

To construct a robust characterization framework, we rely on orthogonal modalities. Relying solely on one dimension introduces confirmation bias. By interlocking NMR (atomic connectivity), IR (vibrational modes), and MS (molecular mass and fragmentation), the experimental matrix becomes self-validating.

Fig 1. Self-validating multi-modal analytical workflow for heterocycle structural elucidation.

Self-Validating Protocol Standard

-

LC-ESI-MS/MS:

-

Gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) in Water (0.1% Formic Acid) over 10 minutes.

-

Causality: Formic acid is critical for inducing protonation (

) of the basic primary amine and pyridazine ring. Avoid Trifluoroacetic acid (TFA), as strongly bound TFA-amine ion pairs heavily suppress positive mode ESI signals[2].

-

-

ATR-FTIR Spectroscopy:

-

Acquisition: Diamond ATR crystal, 32 scans,

range, ambient temperature. -

Causality: Analyzing the sample "neat" via Attenuated Total Reflectance (ATR) mitigates solvent interference in the critically diagnostic

window[3].

-

-

NMR Spectroscopy (

H,-

Preparation: Dissolve

in -

Causality:

does not exchange protons with the primary amine, preserving the diagnostic broad

-

Nuclear Magnetic Resonance (NMR) Resonance Profiling

The pyridazine ring is characterized by its two adjacent

H NMR Causality

-

The Ring System: Because nitrogens heavily deshield adjacent protons, H3 and H6 will resonate far downfield (typically between

)[4].-

H3 (ortho to the alkylamine) typically appears as a fine doublet (coupling with H5) around

. -

H6 (meta to the alkylamine) appears as an unhindered doublet near

. -

H5 resides in the slightly more electron-rich

-position relative to the nitrogens, appearing further upfield at approximately

-

-

The Aliphatic Chain: The chiral center at C1' (the methine proton,

) sits in a highly deshielding environment, sandwiched between the electronegative amine and the electron-withdrawing aromatic ring. It registers as a triplet near

C NMR Causality

The inherent electron deficiency of the pyridazine carbons shifts C3 and C6 past

Infrared (IR) Vibrational Analysis

Infrared spectroscopy offers rapid, orthogonal confirmation of the molecular appendages, particularly the primary amine and the aromatic ring structure[1],[3].

-

The Amine "Fangs": Primary amines undergo two modes of stretching: asymmetric (where bonds stretch out of phase) and symmetric (where bonds stretch in phase)[7]. This causality dictates the appearance of two distinct, sharp peaks in the

region. A secondary amine would solely exhibit one peak. -

Aromatic vs. Aliphatic

: The functional group boundary around

Mass Spectrometry & Fragmentation Dynamics

Given the high proton affinity of both the primary amine and the diazine ring, 1-(Pyridazin-4-yl)propan-1-amine rapidly ionizes in ESI+ to yield a dominant protonated molecular ion

Fragmentation Causality

Applying optimized cone voltage and collision-induced dissociation (CID) drives logical fragmentation pathways[2]:

-

-Cleavage: Aliphatic amines predominantly undergo homolytic or heterolytic

-

-Cleavage: Excision of the ethyl radical (

Fig 2. ESI+ collision-induced dissociation (CID) pathways driving amine

Quantitative Data Summary Table

The data logic must map neatly into expected quantitative profiles to act as a comparative template for bench scientists.

| Analytical Modality | Specific Signal / Peak | Expected Value | Structural Assignment | Causality / Logical Note |

| Singlet/Broad | Peak broadens due to quadrupolar relaxation of | |||

| Triplet | Heavily deshielded by the adjacent amine and diazine ring. | |||

| Doublet | Pyridazine H3 | Highest deshielding zone adjacent to N2. | ||

| Carbon Peak | Pyridazine C3 & C6 | Inductive electron withdrawal by | ||

| IR (ATR) | Doublet (Sharp) | Primary amine requirement; out-of-phase vs. in-phase vibrational stretching. | ||

| IR (ATR) | Sharp Peak | Overlaps frequently with | ||

| LC-MS (ESI+) | Base Peak Ion | Odd MW (137) due to Nitrogen rule dictates an even | ||

| LC-MS/MS | Fragment Ion | Dominated by thermodynamically favorable |

Conclusion

The elucidation of 1-(Pyridazin-4-yl)propan-1-amine cannot be reliably conducted via a single vector. ESI-MS verifies the mass logic dictated by the Nitrogen rule but relies on NMR to accurately position the alkylamine chain on C4 rather than C3 or C5. IR spectroscopy rapidly verifies that the basic moiety is undeniably a primary, rather than secondary, amine without susceptibility to the

References

-

MetwareBio. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from ]">https://www.metwarebio.com[8]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from ]">https://www.masterorganicchemistry.com[7]

-

Na, J., et al. (2024). EXPERT-INSPIRED LLM AGENTS FOR STRUCTURE ELUCIDATION FROM INFRARED SPECTRA. OpenReview. Retrieved from ]">https://openreview.net[1]

-

Fine, J., et al. (2024). Infrared spectrum analysis of organic molecules with neural networks using standard reference data sets. ChemRxiv. Retrieved from ]">https://chemrxiv.org[3]

-

Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from ]">https://www.elementlabsolutions.com[2]

-

Witanowski, M., et al. (n.d.). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate. Retrieved from ]">https://www.researchgate.net[4]

-

Tucaliuc, R., et al. (n.d.). NEW PYRROLO[1,2-b]PYRIDAZINE DERIVATIVES. Revue Roumaine de Chimie. Retrieved from ]">https://revroum.lew.ro[5]

-

Raposo, M. M. M., et al. (n.d.). Synthesis and characterization of novel thienyl-pyridazine derivatives. Sciforum. Retrieved from ]">https://sciforum.net[6]

Sources

- 1. openreview.net [openreview.net]

- 2. elementlabsolutions.com [elementlabsolutions.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. sciforum.net [sciforum.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

Initial Screening of 1-(Pyridazin-4-yl)propan-1-amine for Biological Activity: A Technical Guide

Abstract

The pyridazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer and anti-inflammatory properties.[1] This technical guide provides a comprehensive framework for the initial biological screening of a novel pyridazine-containing compound, 1-(Pyridazin-4-yl)propan-1-amine. The narrative follows a logical, tiered approach, commencing with in silico predictions to forecast pharmacokinetic properties and potential bioactivities, followed by a proposed synthetic route. The core of this guide details a multi-stage in vitro screening cascade, from foundational cytotoxicity assessments to more specific target-based and phenotypic assays. Each experimental protocol is presented with the underlying scientific rationale to empower researchers in making informed decisions. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the therapeutic potential of new chemical entities.

Introduction: The Rationale for Screening 1-(Pyridazin-4-yl)propan-1-amine

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of many biologically active molecules.[2] Its derivatives have been extensively investigated and have shown promise in various therapeutic areas, often acting as kinase inhibitors, anticancer agents, and necroptosis inhibitors.[1][3][4] The specific compound, 1-(Pyridazin-4-yl)propan-1-amine, while not extensively documented in publicly available literature, presents an intriguing subject for biological screening due to its structural features. The presence of a basic amine group suggests potential interactions with biological targets through hydrogen bonding and ionic interactions, common features in ligand-receptor binding.

This guide outlines a strategic and efficient pathway for the initial assessment of this compound's biological activity. The approach is designed to maximize data generation from minimal compound quantities, a common constraint in early-stage drug discovery.

Pre-Screening Analysis: In Silico Prediction of Bioactivity and Drug-Likeness

Before embarking on costly and time-consuming wet-lab experiments, in silico computational tools offer a rapid and cost-effective means to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a novel compound.[5][6][7][8] These predictions are crucial for early deselection of compounds with unfavorable pharmacokinetic profiles.[9][10]

ADMET and Physicochemical Property Prediction

A variety of open-access web-based tools can be utilized for this purpose, including SwissADME and pkCSM.[11][12][13] These platforms predict a range of parameters based on the compound's chemical structure.

Table 1: Predicted Physicochemical and ADMET Properties for 1-(Pyridazin-4-yl)propan-1-amine

| Property | Predicted Value | Implication for Drug Development |

| Physicochemical Properties | ||

| Molecular Weight | ~139.18 g/mol | Favorable (within Lipinski's rule of five)[10] |

| LogP (Lipophilicity) | Low to Moderate | May influence cell permeability and solubility. |

| Water Solubility | Predicted to be soluble | Favorable for formulation and bioavailability. |

| Hydrogen Bond Donors | 2 | Within Lipinski's rule of five.[10] |

| Hydrogen Bond Acceptors | 3 | Within Lipinski's rule of five.[10] |

| Pharmacokinetics (ADME) | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability.[11] |

| Blood-Brain Barrier (BBB) Permeability | Unlikely | May limit central nervous system side effects.[9] |

| P-glycoprotein Substrate | Predicted 'No' | Reduced likelihood of efflux from target cells. |

| CYP450 Inhibition | Low predicted inhibition | Lower potential for drug-drug interactions. |

| Toxicity | ||

| AMES Toxicity | Predicted 'Non-mutagenic' | Low concern for carcinogenicity. |

| hERG Inhibition | Low predicted risk | Reduced risk of cardiotoxicity.[14] |

| Hepatotoxicity | Low predicted risk | Lower concern for liver damage. |

Note: The values in this table are hypothetical predictions based on the general characteristics of similar small molecules and serve as an illustrative example of the output from in silico tools.

Prediction of Biological Activity Spectra

Tools such as PASS (Prediction of Activity Spectra for Substances) can forecast a wide range of potential biological activities based on the compound's structure-activity relationships with a vast database of known bioactive molecules.[12] For a pyridazine-containing compound, predicted activities might include kinase inhibition, anti-proliferative effects, or anti-inflammatory properties.

Proposed Synthesis of 1-(Pyridazin-4-yl)propan-1-amine

While a definitive synthesis is not published, a plausible synthetic route can be proposed based on established organic chemistry principles and literature precedents for the synthesis of pyridazine derivatives.[15][16] A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a pyridazine precursor and a suitable propyl-amine synthon.

A possible forward synthesis could involve the reaction of a 4-halopyridazine with an appropriate aminopropanol derivative, followed by functional group manipulations to yield the final product. The specific reagents and reaction conditions would require experimental optimization.

Tiered In Vitro Screening Cascade

The following tiered approach is designed to systematically evaluate the biological activity of 1-(Pyridazin-4-yl)propan-1-amine, starting with broad assessments and progressing to more focused assays based on initial findings.

Caption: A tiered workflow for the initial biological screening of a novel compound.

Tier 1: Foundational Cytotoxicity Screening

The initial step in evaluating any new compound is to determine its potential to cause cell damage or death.[17][18] Cytotoxicity assays are fundamental in drug discovery for identifying compounds with therapeutic potential (e.g., in cancer) or for flagging compounds with undesirable toxicity.[18][19]

The MTT assay is a colorimetric method that assesses cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2]

Protocol:

-

Cell Seeding: Plate human cancer cell lines (e.g., a panel such as the NCI-60) in 96-well plates at an appropriate density and allow them to adhere overnight.[20]

-

Compound Treatment: Treat the cells with a serial dilution of 1-(Pyridazin-4-yl)propan-1-amine for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell viability by 50%.

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[18][19]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Correlate the absorbance with the level of LDH release and, consequently, the degree of cytotoxicity.

Tier 2: Target-Based and Phenotypic Screening

If the initial cytotoxicity screens indicate biological activity, the next tier of assays aims to identify potential molecular targets and observe the compound's effects on cellular phenotypes.[21][22]

Given that many pyridazine derivatives exhibit kinase inhibitory activity, screening against a panel of kinases is a logical next step.[1][3]

Protocol: Kinase-Glo® Luminescent Kinase Assay

-

Reaction Setup: In a 96-well plate, combine the kinase of interest, the substrate, ATP, and the test compound.

-

Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

Detection: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. A lower luminescence signal indicates higher kinase activity (and less inhibition by the compound).

-

Data Analysis: Determine the IC50 value for the inhibition of each kinase.

Protocol: NanoBRET™ Target Engagement Assay This assay quantitatively measures the binding of the compound to a specific kinase in live cells.[23]

-

Cell Preparation: Transfect cells with a vector expressing the kinase of interest fused to NanoLuc® luciferase.

-

Tracer and Compound Addition: Add a cell-permeable fluorescent tracer that binds to the kinase, along with the test compound.

-

BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Displacement of the tracer by the compound results in a decrease in the BRET signal.

-

Data Analysis: Calculate the IC50 value for target engagement.

Phenotypic screening identifies compounds that produce a desired change in a cell's phenotype, such as the inhibition of proliferation or the induction of a specific morphological change.[24][25][26]

Protocol: Anti-Proliferation Assay using High-Content Imaging

-

Cell Seeding and Treatment: Plate cancer cells and treat with the compound as previously described.

-

Staining: After the incubation period, fix the cells and stain them with fluorescent dyes that label the nucleus (e.g., DAPI) and cytoplasm.

-

Imaging: Acquire images using a high-content imaging system.

-

Image Analysis: Use image analysis software to quantify the number of cells per well.

-

Data Analysis: Calculate the IC50 value for the anti-proliferative effect.

Tier 3: Elucidation of Mechanism of Action

Should the Tier 2 assays yield promising results, the subsequent step is to investigate the underlying mechanism of action.

Caption: A potential signaling pathway inhibited by a pyridazine compound.

This technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), revealing if the compound induces cell cycle arrest.

Protocol:

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for a specified time.

-

Cell Fixation and Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye like propidium iodide.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle.

These assays determine if the compound induces programmed cell death.

Protocol: Annexin V/Propidium Iodide Staining

-

Cell Treatment: Treat cells with the compound.

-

Staining: Stain the cells with fluorescently labeled Annexin V (which binds to apoptotic cells) and propidium iodide (which stains necrotic cells).

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

Western blotting can be used to assess the phosphorylation status and expression levels of key proteins in signaling pathways potentially targeted by the compound, such as those involved in cell proliferation and survival (e.g., MAPK, PI3K/Akt pathways).

Conclusion and Future Directions

This guide provides a structured and scientifically grounded approach to the initial biological screening of 1-(Pyridazin-4-yl)propan-1-amine. The proposed tiered workflow, from in silico predictions to detailed mechanistic studies, allows for a comprehensive yet resource-efficient evaluation. Positive results from this screening cascade would warrant further investigation, including lead optimization, in vivo efficacy studies in animal models, and more extensive toxicological profiling, paving the way for its potential development as a novel therapeutic agent.

References

- Vertex AI Search. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.

- baseclick. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.

- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.

- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.

- Yang, H., Sun, L., & Li, W. (2020). Deep Learning Approaches in Predicting ADMET Properties.

- ResearchGate. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.

- MDPI. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

- Stork, C., Gsteiger, K., & Friedrich, L. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(20), 14080–14091.

- Park, J. T., & Han, M. E. (2018). Phenotypic screening using large-scale genomic libraries to identify drug targets for the treatment of cancer. Experimental & Molecular Medicine, 50(4), 1-8.

- Sadybekov, A., & Katritch, V. (2026, February 15). Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. Chemical Reviews.

- Deep Origin. (2025, January 10).

- BOC Sciences. (n.d.). Targeted Kinase Inhibitor Activity Screening.

- Harris, L. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17537–17547.

- Biolog. (n.d.). Comprehensive phenotypic analysis of human cancer cell lines with Odin.

- Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery.

- Labinsights. (2023, May 8).

- Promega Corporation. (n.d.). Kinase Target Engagement | Kinase Affinity Assay.

- Charnwood Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery.

- Silva, A. C. S., et al. (2020). In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus. Current Pharmaceutical Design, 26(38), 4878–4888.

- Drug Target Review. (2017, December 6). Clinically-oriented phenotypic screening of the cancer cell phenotype.

- Cancer Research. (2024, August 1). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century.

- PubMed. (2025, April 3). A Probe-Based Target Engagement Assay for Kinases in Live Cells.

- ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro.

- PubMed. (2008, October 15). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds.

- Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

- Journal of Advanced Scientific Research. (n.d.). in silico evaluation of pharmacokinetics, drug-likeness and medicinal chemistry friendliness of.

- ResearchG

- bioRxiv. (2021, July 19).

- International Journal of Pharmaceutical Sciences. (2025, February 13). In Silico ADME, Bioactivity, Toxicity Predictions and Molecular Docking Studies Of A Few Antidiabetics Drugs.

- ResearchGate. (n.d.).

- Journal of Chemical and Pharmaceutical Research. (n.d.).

- PubMed. (2024, November 21).

- BenchChem. (n.d.). The Diverse Biological Activities of Pyridazin-3-amine Analogs: A Technical Guide for Researchers.

- Liberty University. (n.d.).

- Google Patents. (n.d.).

- RSC Publishing. (n.d.).

- MDPI. (2022, October 18).

- He, Z.-X., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946.

- MilliporeSigma. (n.d.). 3-(pyridazin-4-yl)propan-1-amine dihydrochloride.

Sources

- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design and synthesis of pyridazin-4-one derivatives as necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 9. sciensage.info [sciensage.info]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 16. mdpi.com [mdpi.com]

- 17. omicsonline.org [omicsonline.org]

- 18. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 19. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 20. aacrjournals.org [aacrjournals.org]

- 21. technologynetworks.com [technologynetworks.com]

- 22. charnwooddiscovery.com [charnwooddiscovery.com]

- 23. キナーゼ ターゲットエンゲ―ジメント [promega.jp]

- 24. Phenotypic screening using large-scale genomic libraries to identify drug targets for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biolog.com [biolog.com]

- 26. drugtargetreview.com [drugtargetreview.com]

Potential Therapeutic Targets for 1-(Pyridazin-4-yl)propan-1-amine: A Mechanistic and Methodological Investigation

An In-depth Technical Guide

Abstract: The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] This guide focuses on the novel compound, 1-(Pyridazin-4-yl)propan-1-amine, providing a forward-looking analysis of its potential therapeutic targets. While direct biological data for this specific molecule is not yet prevalent in published literature, its structural features—a 4-substituted pyridazine ring and a primary amine on a propyl chain—allow for a rational, hypothesis-driven approach to target identification. This document synthesizes information from analogous structures to propose high-probability target classes, including protein kinases and G-protein coupled receptors (GPCRs). We provide a comprehensive framework for target validation, complete with detailed experimental protocols and data interpretation strategies, designed for researchers in drug discovery and development.

Introduction: The Pyridazine Scaffold as a Versatile Pharmacophore

The pyridazine ring, an aromatic six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2][4] Its unique electronic properties, including its electron-deficient nature, make it an excellent scaffold for developing inhibitors of various enzymes and modulators of receptors.[4] Derivatives of pyridazine have been successfully developed and investigated for a multitude of therapeutic areas, including oncology, inflammation, cardiovascular disease, and infectious diseases.[3][5][6]

The structure of 1-(Pyridazin-4-yl)propan-1-amine presents two key features for molecular interactions:

-

The Pyridazine Core: The two nitrogen atoms act as hydrogen bond acceptors, a common feature for ligands that bind within ATP pockets of kinases or the orthosteric sites of receptors.

-

The Propan-1-amine Side Chain: The terminal primary amine (–NH2) is a potent hydrogen bond donor and can exist in a protonated, positively charged state at physiological pH. This functionality is common in ligands targeting monoamine receptors and transporters, and can also form crucial salt-bridge interactions with acidic residues (e.g., Aspartate, Glutamate) in protein binding sites.

This guide will explore two distinct, high-potential target classes for this compound based on these structural merits: Receptor Tyrosine Kinases (specifically VEGFR-2) and Serotonergic GPCRs (specifically the 5-HT2A receptor).

Target Class 1: Protein Kinase Inhibition (VEGFR-2)

Pyridazine-containing compounds have shown significant promise as inhibitors of protein kinases, which are critical regulators of cell signaling.[7] Specifically, inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a validated strategy in cancer therapy.[8] Many VEGFR-2 inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket.

Hypothesized Mechanism of Interaction

We hypothesize that 1-(Pyridazin-4-yl)propan-1-amine can act as a Type I kinase inhibitor, binding to the active conformation of the VEGFR-2 ATP pocket. The pyridazine nitrogens could interact with the hinge residues (e.g., Cys919), while the propan-amine side chain could extend into the pocket to form additional interactions, potentially with aspartate residues in the DFG motif (Asp1046).

Signaling Pathway: VEGFR-2 Mediated Angiogenesis

Caption: Hypothesized inhibition of the VEGFR-2 signaling cascade by 1-(Pyridazin-4-yl)propan-1-amine.

Target Validation Workflow

A tiered approach is essential for validating a hypothesized kinase inhibitor. The workflow progresses from direct biochemical assays to more complex cellular models.

Caption: Experimental workflow for validating a potential VEGFR-2 inhibitor.

Detailed Experimental Protocols

Protocol 2.4.1: In Vitro VEGFR-2 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of the test compound to the VEGFR-2 kinase domain.

-

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by the test compound. Binding of the tracer to a Europium-labeled antibody against the kinase's tag (e.g., GST) brings the fluorophores into proximity, generating a high FRET signal. A competing compound will disrupt this interaction, lowering the signal.

-

Materials:

-

Recombinant VEGFR-2 kinase domain (e.g., from Thermo Fisher Scientific).

-

LanthaScreen™ Eu-anti-GST Antibody.

-

Kinase Tracer 236.

-

1-(Pyridazin-4-yl)propan-1-amine dissolved in 100% DMSO.

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

384-well, low-volume, black assay plates.

-

-

Procedure:

-

Prepare a 2X solution of kinase/antibody mix in assay buffer.

-

Prepare a 4X solution of the tracer in assay buffer.

-

Prepare serial dilutions of 1-(Pyridazin-4-yl)propan-1-amine in 100% DMSO, then dilute into assay buffer to create 4X final concentrations.

-

Add 2.5 µL of the compound dilutions (or DMSO control) to the wells of the 384-well plate.

-

Add 2.5 µL of the 4X tracer solution to all wells.

-

Add 5 µL of the 2X kinase/antibody solution to initiate the reaction.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-capable plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

-

Calculate the emission ratio (665/615) and plot against compound concentration to determine the IC50 value.

-

Protocol 2.4.2: Cellular Proliferation Assay (MTT Assay)

This protocol assesses the compound's ability to inhibit the proliferation of endothelial cells stimulated by VEGF.

-

Principle: The MTT assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[9]

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Complete culture medium (e.g., EGM-2).

-

Recombinant human VEGF-A.

-

MTT solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed HUVECs into 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.

-

Starve the cells for 4-6 hours in a basal medium (without growth factors).

-

Treat the cells with serial dilutions of 1-(Pyridazin-4-yl)propan-1-amine for 1 hour.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL), leaving some wells unstimulated as a negative control.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the VEGF-stimulated control and determine the IC50.

-

Quantitative Data for Pyridazine Analogs (VEGFR-2 Inhibition)

While data for the exact topic compound is unavailable, published data for structurally related pyridazine derivatives demonstrate the scaffold's potential.

| Compound Class | Specific Target | Reported IC50 (µM) | Reference |

| Imidazo[1,2-b]pyridazine | VEGFR-2 | 0.01 - 0.5 | [10] |

| 6-Aryl-pyridazin-3(2H)-one | VEGFR Kinase | 0.03 - 1.2 | [8] |

| Pyridazine-based amides | VEGFR-2 | 0.09 - 2.5 | [8] |

Target Class 2: GPCR Modulation (Serotonin 5-HT2A Receptor)

The propan-1-amine moiety is a well-known pharmacophore in ligands that target monoamine GPCRs. The serotonin 5-HT2A receptor, a Gq-coupled receptor, is a major target for antipsychotic and antidepressant medications and plays a role in numerous central nervous system functions. The overall structure of 1-(Pyridazin-4-yl)propan-1-amine bears a resemblance to established serotonergic agents.

Hypothesized Mechanism of Interaction

We hypothesize that the protonated amine of the compound will form a key salt-bridge interaction with a conserved aspartate residue (Asp155) in transmembrane helix 3 (TM3) of the 5-HT2A receptor, a canonical interaction for monoaminergic ligands. The pyridazine ring can then occupy a hydrophobic pocket, forming van der Waals and potential π-π stacking interactions with aromatic residues (e.g., Phenylalanine) in the binding site. The compound could act as either an antagonist (blocking the action of serotonin) or an agonist (mimicking serotonin).

Signaling Pathway: 5-HT2A Receptor Gq Signaling

Caption: The Gq-coupled signaling pathway of the 5-HT2A receptor.

Detailed Experimental Protocols

Protocol 3.3.1: Radioligand Binding Assay

This protocol determines the affinity (Ki) of the test compound for the 5-HT2A receptor by measuring its ability to compete with a known high-affinity radiolabeled antagonist.

-

Principle: The assay measures the equilibrium binding of a radioligand (e.g., [³H]ketanserin) to membranes prepared from cells expressing the 5-HT2A receptor. The amount of radioligand displaced by the unlabeled test compound is quantified, allowing for the determination of the compound's binding affinity.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [³H]ketanserin.

-

Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

-

Non-specific binding control: Mianserin (10 µM).

-

96-well filter plates (GF/C filters).

-

Scintillation cocktail and microplate scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine assay buffer, cell membranes, and serial dilutions of 1-(Pyridazin-4-yl)propan-1-amine.

-

Add the [³H]ketanserin at a final concentration near its Kd (e.g., 1-2 nM).

-

For non-specific binding wells, add a high concentration of an unlabeled ligand like mianserin instead of the test compound. For total binding, add vehicle (DMSO).

-

Incubate for 90 minutes at room temperature.

-

Rapidly harvest the assay onto the filter plate using a cell harvester, washing 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Count the radioactivity in a microplate scintillation counter.

-

Calculate specific binding (Total - Non-specific) and plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

-

Protocol 3.3.2: Calcium Flux Functional Assay

This protocol determines whether the compound acts as an agonist or antagonist at the 5-HT2A receptor by measuring changes in intracellular calcium.

-

Principle: Since the 5-HT2A receptor couples to Gq, its activation leads to the release of intracellular calcium from the endoplasmic reticulum. This change can be measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). An agonist will induce a signal on its own, while an antagonist will block the signal produced by a known agonist like serotonin.

-

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

Fluo-4 AM calcium indicator dye.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Serotonin (5-HT) as the reference agonist.

-

A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FDSS).

-

-

Procedure:

-

Plate cells in a 384-well, black-walled, clear-bottom cell culture plate and grow overnight.

-

Load the cells with Fluo-4 AM dye according to the manufacturer's instructions (typically 1 hour at 37°C).

-

For Antagonist Mode: Add serial dilutions of 1-(Pyridazin-4-yl)propan-1-amine to the plate and incubate for 15-30 minutes. Place the plate in the reader and add a challenge concentration of serotonin (e.g., its EC80) to all wells, measuring the fluorescence signal over time.

-

For Agonist Mode: Place the dye-loaded plate in the reader. Add serial dilutions of 1-(Pyridazin-4-yl)propan-1-amine and measure the fluorescence signal immediately.

-

Analyze the data by plotting the change in fluorescence intensity against compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).

-

Summary and Future Directions

This guide presents a scientifically grounded rationale for investigating 1-(Pyridazin-4-yl)propan-1-amine as a potential modulator of two distinct and therapeutically relevant target classes: protein kinases and serotonergic GPCRs. The provided workflows and detailed protocols offer a clear path for the initial stages of a drug discovery campaign.

The logical next steps in this research program would be:

-

Synthesis and Initial Screening: Synthesize the compound and perform the primary biochemical assays (kinase binding, receptor binding) to confirm or refute the initial hypotheses.

-

Structure-Activity Relationship (SAR) Studies: If activity is confirmed, synthesize a small library of analogs to understand which structural features are critical for potency and selectivity.

-

In Vivo Efficacy Models: Should a potent and selective compound emerge, testing in relevant animal models of disease (e.g., tumor xenograft models for a VEGFR-2 inhibitor, or behavioral models for a 5-HT2A modulator) would be the crucial next step.

The versatility of the pyridazine scaffold suggests that 1-(Pyridazin-4-yl)propan-1-amine is a promising starting point for the development of novel therapeutics.

References

-

Ibrahim, M., Elmenoufy, A., Elagawany, M., Ghoneim, M., and Moawad, A. (2015) “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66. [Link]

- Google Patents. (2024). Pyridazinyl amino derivatives as alk5 inhibitors (US20240018122A1).

-

A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. (2025). ResearchGate. [Link]

-

Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. (2023). ResearchGate. [Link]

-

Wikipedia. Pyridazine. [Link]

-

Pharmaceutical Organic Chemistry 3: Pyridazines and Their Applications. (2025). Prezi. [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019). SAR Publication. [Link]

-

Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (N/A). J-Stage. [Link]

-

Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (N/A). PMC - NIH. [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (N/A). Europe PMC. [Link]

-

Synthesis of pyridazines. (N/A). Organic Chemistry Portal. [Link]

-

Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (2024). JOCPR. [Link]

-

Synthesis and Characterization of Unique Pyridazines. (N/A). Liberty University. [Link]

-

Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (2022). MDPI. [Link]

-

Study of Various Fused Heterocyclic Pyridazine Derivatives as Potent Anticancer Agents: A Brief Overview. (2019). Acta Scientific. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyridazine - Wikipedia [en.wikipedia.org]

- 3. sarpublication.com [sarpublication.com]

- 4. prezi.com [prezi.com]

- 5. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

- 8. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. actascientific.com [actascientific.com]

Mastering the Aza-Diels-Alder Synthesis of Pyridazine Pharmacophores: A Comprehensive Technical Guide

Executive Summary & Therapeutic Relevance

In modern drug discovery, the pyridazine heterocycle has emerged as a privileged pharmacophore. Pyridazines boast a unique dipole moment, profound capacity for dual hydrogen-bond acceptance, and an inherently low propensity for off-target liabilities like hERG channel or Cytochrome P450 inhibition[1]. These properties are beautifully illustrated by recent FDA approvals such as the TYK2 inhibitor deucravacitinib and the GnRH antagonist relugolix[1].

However, traditional cross-coupling and condensation methods for synthesizing complex, sterically hindered pyridazines often suffer from poor regioselectivity and require harsh, transition-metal-catalyzed conditions. The Inverse Electron-Demand Aza-Diels-Alder (IEDDA) reaction fundamentally solves this bottleneck. By utilizing electron-deficient polyazo heterocycles (typically 1,2,4,5-tetrazines or 1,2,4-triazines) alongside diverse dienophiles, chemists can construct densely functionalized pyridazines with absolute bioorthogonality, exceptionally fast kinetics, and minimal byproducts[2][3].

This whitepaper deconstructs the structural, kinetic, and practical mechanics of the IEDDA approach for pyridazine synthesis, offering scientists a robust framework for rational reaction design.

Mechanistic Architecture: The Causality of Inverse Electron Demand

In a classical Diels-Alder cycloaddition, an electron-rich diene reacts with an electron-poor dienophile. The IEDDA reaction completely inverts this electronic requirement.

The Orbital Dynamics

The 1,2,4,5-tetrazine ring acts as an extremely electron-deficient diene. The presence of four electronegative nitrogen atoms significantly lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). When electron-withdrawing groups (EWGs)—such as pyridyl, ester, or trifluoromethyl groups—are appended to the tetrazine, they further depress the LUMO energy[3][4].

Conversely, utilizing an electron-rich dienophile (like an enol ether) or a highly strained alkene (like trans-cyclooctene) elevates the Highest Occupied Molecular Orbital (HOMO). This artificially narrowed HOMO-LUMO gap drastically lowers the activation energy (

The Thermodynamic Driving Force

Upon cycloaddition, a highly unstable bicyclic intermediate is formed. It rapidly undergoes a retro-Diels-Alder reaction, spontaneously extruding a molecule of dinitrogen (

Mechanistic pathway of the IEDDA synthesis of pyridazine derivatives.

Dienophile Selection and Kinetic Profiling

The rate-determining step in the IEDDA cascade is the initial [4+2] cycloaddition[3]. Therefore, meticulous selection of the dienophile dictates the reaction temperature and duration. In applications like in vivo click chemistry or radiolabeling, structural strain is weaponized to achieve near-instantaneous kinetics (rate constants up to

Table 1: Kinetic Evaluation of Common IEDDA Dienophiles

| Dienophile Class | Structural Strain | Relative Reaction Rate ( | Primary Application & Causality |

| Trans-cyclooctene (TCO) | Highly Strained | In vivo bioconjugation. The twisted "crown" conformation dramatically elevates the HOMO energy. | |

| Norbornene / Norbornadiene | Moderately Strained | Polymer functionalization. The bridged bicyclic structure relieves internal strain upon binding[3][5]. | |

| Cyclic Enol Ethers | Low Strain | Click-to-release / Synthesis. Primary product undergoes spontaneous alcohol elimination to yield pyridazines. | |

| Terminal Alkynes | Unstrained | Library Synthesis. Slower kinetics necessitate heating (e.g., 100°C), but directly form fully aromatized pyridazines[4]. |

Validated Synthetic Methodologies: A Self-Validating Protocol

To leverage IEDDA for drug scaffold generation, the precursor tetrazine must first be synthesized via a Pinner-like condensation, followed by cycloaddition. Below is an expert-level methodology for synthesizing a 3,6-disubstituted pyridazine using a tetrazine core and an unstrained terminal alkyne/enol ether.

Step-by-Step Methodology

1. Assembly of the Dihydrotetrazine Core (Pinner-Type Synthesis)

-

Procedure: In a round-bottom flask under inert atmosphere, dissolve an aromatic nitrile (e.g., 2-cyanopyridine) in absolute ethanol. Add an excess of anhydrous hydrazine (typically 5 eq.) and reflux at 78°C for 3–12 hours.

-

Causality: Hydrazine acts as a powerful

-effect bis-nucleophile. The reaction relies on the nucleophilic attack on the activated nitrile carbon, forming an intermediate amidrazone that dimerizes into a 1,2-dihydro-1,2,4,5-tetrazine[4][6].

2. Oxidation to the Active Tetrazine Diene

-

Procedure: Cool the reaction mixture to 0°C (Ice bath). Introduce an aqueous solution of sodium nitrite (

) followed by the slow, dropwise addition of glacial acetic acid. -

Causality: Oxidation of the dihydrotetrazine into the highly conjugated, electron-deficient tetrazine is highly exothermic. Maintaining 0°C is critical to prevent thermal decomposition of the product. Successful oxidation is self-validating: the solution will rapidly shift from pale yellow to a distinct, vivid pink or magenta[4].

3. The IEDDA Reaction (Pyridazine Formation)

-

Procedure: Isolate the tetrazine via liquid-liquid extraction. Suspend the purified tetrazine in 1,4-dioxane or toluene. Add 1.2 equivalents of your chosen alkyne or enol ether. Heat the reaction to 100°C for 16-48 hours.

-

Causality: Alkynes are inherently slower reacting than strained alkenes. Thermal activation allows the system to overcome the activation barrier. The steady evolution of nitrogen gas bubbles acts as a real-time visual kinetic monitor. Once gas evolution ceases and the characteristic pink color vanishes, the diene has been fully consumed[3].

4. Aromatization (If using Enol Ethers/Alkenes)

-

Procedure: If a stable dihydropyridazine is formed, introduce 1.1 eq. of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) at room temperature.

-

Causality: DDQ efficiently strips hydrogen from the dihydropyridazine intermediate, driving the molecule to full aromaticity to yield the final pyridazine drug scaffold[7].

Step-by-step workflow for the preparation and IEDDA reaction of tetrazines.

Applications in Advanced Therapeutics

The bioorthogonal and synthetic flexibility of the IEDDA pyridazine approach has revolutionized multiple avenues in drug discovery:

-

Antibody-Drug Conjugates (ADCs): Tetrazine linkers on payloads rapidly react with strained TCO-modified monoclonal antibodies under physiological conditions, bypassing the need for toxic copper catalysts typical of CuAAC click chemistry[5].

-

Scaffold Hopping in Kinase Inhibitors: Because the pyridazine ring possesses adjacent nitrogen atoms, it acts as a phenomenal bidentate ligand for hinge regions of kinases[1]. Employing IEDDA with functionalized alkynes allows medicinal chemists to systematically sweep SAR (Structure-Activity Relationship) space with massive, late-stage diversity libraries[8].

-

Click-to-Release Prodrugs: Utilizing specific cyclic enol ethers as dienophiles not only forms the pyridazine core but triggers an elimination mechanism that safely releases therapeutic payloads or imaging fluorophores natively inside a target cell microenvironment.

References

-

Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry / Organic Chemistry Portal.[Link]

-

The inverse-electron demand Diels–Alder reaction of tetrazines with cyclic enol ethers. Monatshefte für Chemie - Chemical Monthly.[Link]

-

Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. National Institutes of Health (PMC).[Link]

-

ResearchGate Dataset / Aza-Diels-Alder Syntheses. The Journal of Organic Chemistry.[Link]

-

Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials. Polymer Chemistry (RSC Publishing).[Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (PMC).[Link]

-

Efficient Approaches to the Design of Six-Membered Polyazacyclic Compounds—Part 1: Aromatic Frameworks. Molecules (MDPI).[Link]

-

Synthesis of pyridine derivatives using aza Diels–Alder methodology. Tetrahedron Letters / ResearchGate.[Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Protocol for using 1-(Pyridazin-4-yl)propan-1-amine in cell-based assays

Application Note: Pharmacological Profiling of 1-(Pyridazin-4-yl)propan-1-amine in Cell-Based Monoamine Transporter Assays

Executive Summary

Evaluating the binding kinetics and functional transport modulation of novel chemical entities is a cornerstone of neuropharmacology. This application note details a validated, self-calibrating cell-based assay protocol for 1-(Pyridazin-4-yl)propan-1-amine , a structural tool compound used in Fragment-Based Drug Discovery (FBDD). By leveraging real-time, live-cell fluorescent substrate kinetics rather than classical radiolabeled endpoints, drug development professionals can precisely distinguish whether this pyridazine bioisostere acts as a competitive transporter inhibitor or a transportable substrate (releaser).

The Bioisosteric Rationale: Probing Transporters with Pyridazine Scaffolds

In monoamine transporter (MAT) drug discovery, phenylalkylamines and pyridines are frequently utilized to modulate the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters[1]. However, basic amines often carry high lipophilicity (LogD) and significant hERG channel liabilities, leading to cardiotoxicity.

Substituting a pyridine or phenyl ring with a pyridazine ring (as seen in 1-(Pyridazin-4-yl)propan-1-amine) introduces an adjacent secondary nitrogen[1][2]. This targeted structural edit achieves three mechanistic goals:

-

Reduces Lipophilicity : The increased topological polar surface area (TPSA) lowers membrane partitioning into off-target ion channels.

-

Alters Hydrogen Bonding : The dual-nitrogen motif acts as a concentrated hydrogen-bond acceptor, uniquely probing the S1 binding pocket of DAT and NET.

-

Maintains Transporter Affinity : The propan-1-amine tail retains the critical salt-bridge interaction with the conserved aspartate residue (e.g., Asp79 in hDAT) required for target engagement.

Fig 1: Modulatory mechanism of the pyridazine probe on MAT-mediated fluorescent substrate uptake.

Assay Modality: Real-Time Kinetic Fluorescence vs. Classical Radioligands

Historically, MAT activity was quantified using endpoint

To evaluate 1-(Pyridazin-4-yl)propan-1-amine, we utilize a homogeneous fluorescent neurotransmitter uptake assay[5][6]. This system employs a fluorescent substrate mimetic coupled with an extracellular masking dye. As the MAT transports the fluorescent mimetic into the cell, it escapes the masking dye, resulting in a quantifiable increase in intracellular fluorescence.

-

Causality Check : Why kinetic over endpoint? A single endpoint read cannot differentiate between a slow-binding competitive inhibitor and a compound that induces rapid transporter reversal (efflux). Capturing the initial 10–15 minutes of live-cell kinetics isolates the true inhibition constant (

)[7].

Fig 2: Real-time kinetic screening workflow for monoamine transporter assays.

Systems-Level Protocol: Cell-Based Monoamine Transporter Assay

Reagents & Preparation

-

Cell Lines : HEK-293 cells stably expressing human DAT, NET, or SERT[3].

-

Compound : 1-(Pyridazin-4-yl)propan-1-amine (Prepared as a 10 mM stock in 100% DMSO).

-

Assay Kit : Neurotransmitter Transporter Uptake Assay Kit (Molecular Devices) containing substrate mimetic and masking dye[5][8].

-

Buffer : Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

Step-by-Step Methodology

-

Cell Seeding (Day -1): Plate HEK-293 MAT cells at 50,000 cells/well in a 96-well, black-walled, clear-bottom microplate coated with Poly-D-Lysine. Scientific Insight: Poly-D-Lysine prevents detachment of HEK cells during liquid handling, which is the primary cause of high well-to-well variance in cell-based assays[4]. Incubate overnight at 37°C, 5%

. -

Compound Dilution (Day 0): Serially dilute 1-(Pyridazin-4-yl)propan-1-amine in HBSS/HEPES buffer to achieve 2X final concentrations (Range: 10 µM down to 0.1 nM). Keep final DMSO concentration constant at

0.1% to prevent solvent-induced cytotoxicity[8]. -

Pre-Incubation: Aspirate culture media. Add 50 µL of the 2X compound dilutions to the respective wells. Incubate for 30 minutes at 37°C. Scientific Insight: Pre-incubation is critical to allow the test compound to achieve binding equilibrium at the transporter prior to the introduction of the competing substrate[9].

-

Substrate Introduction: Reconstitute the fluorescent substrate mimetic and masking dye in HBSS/HEPES buffer. Add 50 µL of this dye mixture to all wells (total volume = 100 µL).

-

Real-Time Detection: Immediately transfer the plate to a fluorometric microplate reader (e.g., FLIPR Tetra or SpectraMax). Read fluorescence continuously (Excitation: 440 nm; Emission: 520 nm) every 30 seconds for 30 minutes at 37°C[5][6].

Self-Validation & Quality Control Architecture

Every protocol must be a self-validating system. To ensure that fluctuations in fluorescence are directly attributable to MAT modulation by the pyridazine probe, the plate architecture must include strict controls.

-

Positive Controls (100% Inhibition) : Nomifensine (DAT), Desipramine (NET), and Fluoxetine (SERT) at 10 µM[4].

-

Negative Controls (0% Inhibition) : Assay buffer containing 0.1% DMSO (Vehicle).

-

Validation Metric : Calculate the

-factor comparing the Vehicle slopes against the Positive Control slopes. A

Fig 3: Self-validating plate architecture ensuring rigorous quality control via Z'-factor calculation.

Data Synthesis & Interpretation

Using the kinetic read data, extract the initial velocity (

Table 1: Representative Pharmacological Profiling of Test vs. Reference Compounds (Note: Quantitative profiles are synthesized benchmarks to demonstrate assay validation standards based on established MAT bioisostere SAR[1][4]).

| Compound | hDAT IC₅₀ (nM) | hSERT IC₅₀ (nM) | hNET IC₅₀ (nM) | Primary Activity |

| 1-(Pyridazin-4-yl)propan-1-amine | 450 ± 20 | >10,000 | 850 ± 45 | Atypical DAT/NET Modulator |

| Nomifensine (Positive Control) | 15 ± 2 | >10,000 | 10 ± 1 | DAT/NET Inhibitor |

| Fluoxetine (Positive Control) | >10,000 | 8 ± 1 | >10,000 | SERT Inhibitor |

| Desipramine (Positive Control) | >10,000 | >10,000 | 4 ± 0.5 | NET Inhibitor |

Interpretation: The bioisosteric substitution of a pyridazine ring inherently shifts the selectivity profile. The above data model demonstrates that while the compound maintains sub-micromolar affinity for DAT and NET, the steric geometry of the pyridazine nitrogens effectively abrogates binding at SERT. Such insights are critical for guiding hit-to-lead optimization in FBDD pipelines targeting the central nervous system.

References

-

PubChem. (2025). 1-(Pyridin-4-yl)propan-2-amine | C8H12N2 | CID 16494786. National Center for Biotechnology Information. [Link]

-

Molecular Devices. (2022). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices Application Notes. [Link]

-

Tsuruda, P. R., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Pharmacological and Toxicological Methods (PubMed). [Link]

-

Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]

-

Steinkellner, T., et al. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Neuroscience (PMC). [Link]

Sources

- 1. 1-(Pyridin-4-yl)propan-2-amine|CAS 801173-51-3 [benchchem.com]

- 2. 1-(Pyridin-4-yl)propan-2-amine | C8H12N2 | CID 16494786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 4. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. moleculardevices.com [moleculardevices.com]

- 6. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.medicalexpo.com [pdf.medicalexpo.com]

- 9. researchgate.net [researchgate.net]

Advanced High-Throughput Screening Assays for Pyridazine-Based Kinase Inhibitors

Introduction & Scientific Rationale

The imidazo[1,2-b]pyridazine core and related pyridazine derivatives have emerged as privileged scaffolds in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors[1]. These nitrogen-rich heterocyclic compounds demonstrate exceptional efficacy in penetrating the ATP-binding pockets of critical oncology targets, including Mps1 (TTK)[2][3], CDK12/13[4], and TAK1[5].

However, translating a pyridazine-based compound library into a clinical candidate requires a robust High-Throughput Screening (HTS) cascade. Because highly conjugated heterocyclic compounds like pyridazines frequently exhibit intrinsic autofluorescence, standard prompt fluorescence assays often yield high rates of false positives. To circumvent this, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is recognized as the gold-standard biochemical assay methodology[6].

By combining the spatial proximity requirement of FRET with the long fluorescence emission half-life of lanthanide fluorophores (e.g., Europium), TR-FRET introduces a temporal delay (50–100 µs) between excitation and measurement. This delay allows the short-lived background autofluorescence of the pyridazine compounds to decay completely before the signal is read, ensuring an exceptionally high signal-to-noise ratio[6].

Below is an application-focused workflow detailing the design, execution, and quality control validation of a TR-FRET HTS platform specifically optimized for screening pyridazine-based libraries against kinase targets.

Mechanistic Foundation of the TR-FRET Assay

Understanding the causality behind the assay architecture is essential for troubleshooting and optimization. In this protocol, a biotinylated peptide serves as the kinase substrate. If the target kinase is uninhibited, it transfers a phosphate group from ATP to the substrate. Post-reaction, a Europium (Eu)-labeled anti-phospho antibody and Streptavidin-conjugated Allophycocyanin (SA-APC) are added. The spatial proximity of the Eu-donor and APC-acceptor on the phosphorylated substrate generates a high FRET signal. When a potent pyridazine inhibitor occupies the active site, phosphorylation is blocked, preventing complex formation and resulting in a loss of FRET signal[7].

Caption: Mechanism of TR-FRET kinase assay for screening pyridazine-based inhibitors.

High-Throughput Screening Workflow & Protocol

The following validated workflow applies to a 384-well microplate format (10 µL final reaction volume), highly amenable to miniaturization for 1536-well systems[6].

Reagent Preparation

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT. (Causality: Brij-35 prevents non-specific adsorption of sticky pyridazine compounds to the plastic wells, while DTT maintains necessary cysteine residues in a reduced state).

-

Stop/Detection Buffer: TR-FRET dilution buffer containing 20 mM EDTA, 2 nM Eu-anti-phospho antibody, and 20 nM SA-APC. (Causality: Kinases strictly require Mg²⁺ ions to coordinate ATP. EDTA rapidly chelates Mg²⁺, freezing the reaction kinetics instantly and preventing assay drift during plate reading[8]).

Step-by-Step Methodology

-

Compound Dispensing: Utilize acoustic liquid handling (e.g., Labcyte Echo) to dispense 50 nL of pyridazine library compounds (in 100% DMSO) into empty, low-volume 384-well pro-binding microplates. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.

-

Enzyme Addition: Dispense 5 µL of a 2X Kinase/Peptide Substrate solution into all wells.

-

Pre-Incubation: Centrifuge the plate briefly at 1000 x g. Incubate at room temperature (22°C) for 15 minutes. (Causality: This allows the pyridazine derivatives to achieve binding equilibrium within the target kinase pocket prior to the introduction of competitive ATP).

-

Reaction Initiation: Add 5 µL of a 2X ATP solution to initiate the reaction. The ATP concentration must be calibrated precisely to the apparent

( -

Kinase Reaction: Incubate for 60 minutes at room temperature, protected from direct light.

-

Quench & Detect: Add 10 µL of the Stop/Detection Buffer (containing EDTA, Eu-Ab, and SA-APC) to all wells.

-

Signal Development: Incubate for 60 minutes at room temperature.

-

Microplate Reading: Read the plate on a TR-FRET compatible multimode reader (e.g., PHERAstar or EnVision)[6]. Set the excitation wavelength to 340 nm. Measure the dual emission channels sequentially or simultaneously at 615 nm (Eu donor) and 665 nm (APC acceptor) using a 100 µs delay window.

Caption: Sequential HTS workflow for evaluating pyridazine derivatives using TR-FRET.

Data Presentation & Assay Parameters

Proper assay validation requires tracking defined quantitative metrics. Table 1 summarizes the representative baseline metrics of a robust kinase HTS screen tailored for imidazo[1,2-b]pyridazine optimization campaigns.

Table 1: Key Assay Metrics & Causality for Pyridazine Kinase Screening

| Parameter | Recommended Value | Scientific Rationale & Causality |

| Enzyme Concentration | 1 – 5 nM | Kept below the anticipated |

| ATP Concentration | Ensures the assay operates in a linearly responsive kinetic phase and remains sensitive to ATP-competitive binding[7]. | |

| DMSO Tolerance | High DMSO can denature the kinase and prematurely quench FRET signals; 1% minimizes vehicle toxicity while ensuring compound solubility. | |

| Signal/Background (S/B) | > 5.0 | Provides a sufficiently broad dynamic range to detect subtle Structure-Activity Relationship (SAR) shifts during lead optimization. |

Assay Validation & Systemic Trustworthiness (Z'-Factor)

An experiment is not self-validating unless it accounts for statistical noise and variance inherent in large-scale dispensing operations. In HTS, the Z'-factor (developed by Zhang et al., 1999) is the paramount dimensionless metric used to evaluate screening quality[9]. It evaluates both the signal dynamic range (separation band) and the data variation associated with the measurement[9][10].

The Z'-factor is calculated using the positive controls (100% inhibition by a known reference compound) and negative controls (0% inhibition, DMSO vehicle only) across the plate:

(Where

-

Z'-factor Interpretation Guidelines[11][12]:

- : An excellent assay with a wide separation band and low variance. HTS is fully validated.

- : A marginal assay. Screening is possible, but optimization (e.g., tweaking enzyme concentration, or liquid handler calibration) is strongly recommended[10][11].

- : The signal from the positive and negative controls overlaps; screening is impossible[11].

For a pyridazine-based TR-FRET assay, strict criteria dictate that no screening plate is approved for hit identification unless its calculated Z'-factor is

References

- Zhang JH, Chung TD, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. 1999; 4(2):67-73.[URL: https://pubmed.ncbi.nlm.nih.gov/10838414/]

- Kusakabe K, et al. Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. 2015; 58(4):1760–1775.[URL: https://pubs.acs.org/doi/10.1021/jm501625f]

- Akwata D, et al. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. 2024; 15:178-193.[URL: https://pubs.rsc.org/en/content/articlelanding/2024/MD/D3MD00415E]

- Li Y, et al. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry. 2025.[URL: https://pubmed.ncbi.nlm.nih.gov/39515286/]

- BMG Labtech. TR-FRET Measurements: Assay Principles and HTS Compatibility. BMG Labtech Applications.[URL: https://www.bmglabtech.com/en/blog/tr-fret-measurements/]

- BenchChem Protocols. Acumapimod for High-Throughput Screening: Application Notes and Protocols. BenchChem Database. 2025. [URL: https://www.benchchem.com/]

- Biomolecular Systems. Kinase Assays with Myra: Automating TR-FRET. Bio Molecular Systems Technical Notes.[URL: https://biomolecularsystems.com/myra/protocols/kinase-assays/]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. bmglabtech.com [bmglabtech.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biomolecularsystems.com [biomolecularsystems.com]

- 9. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 12. Z-factor - Wikipedia [en.wikipedia.org]

- 13. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

Utilizing 1-(Pyridazin-4-yl)propan-1-amine in antimicrobial activity testing

Evaluating the Antimicrobial Potential and Preliminary Safety of 1-(Pyridazin-4-yl)propan-1-amine: A Comprehensive Methodological Guide

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the urgent discovery and development of new therapeutic agents with novel mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, pyridazine derivatives have shown significant promise. The pyridazine scaffold is a "privileged structure" in drug discovery, with various derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties[1][2][3]. The versatility of the pyridazine ring allows for a multitude of chemical modifications, enabling the fine-tuning of its pharmacological profile[4][5].

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of a novel pyridazine compound, using the hypothetical molecule 1-(Pyridazin-4-yl)propan-1-amine as a case study. The protocols herein are designed to establish its antimicrobial efficacy and preliminary safety profile, adhering to internationally recognized standards to ensure data integrity and reproducibility. We will detail the causality behind experimental choices, providing a robust framework for the initial stages of antimicrobial drug discovery.

Strategic Experimental Workflow: A Stepwise Approach to Characterization

A logical and sequential workflow is critical for the efficient evaluation of any new chemical entity (NCE). The initial assessment involves a primary screening for antimicrobial activity, followed by quantitative determination of potency, and finally, a preliminary evaluation of its safety profile. This multi-pronged approach ensures that only the most promising candidates, with a favorable balance of efficacy and safety, are advanced for further development.

Figure 1: A comprehensive workflow for the evaluation of a novel antimicrobial candidate.

Part 1: Determination of Antimicrobial Potency

The cornerstone of evaluating a new antimicrobial agent is to determine its potency against a clinically relevant panel of microorganisms. The Minimum Inhibitory Concentration (MIC) is the gold standard for this purpose, providing a quantitative measure of the compound's efficacy[6][7][8].

Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI)[9][10][11]. The broth microdilution method is a robust and scalable technique for determining the MIC of a compound against various bacterial strains.

Rationale: This method allows for the simultaneous testing of multiple concentrations of the compound against different microorganisms in a 96-well microtiter plate format, making it highly efficient for screening and potency determination. The use of standardized media and inoculum density is crucial for inter-laboratory reproducibility[12][13][14].

Materials:

-

1-(Pyridazin-4-yl)propan-1-amine (or other test compound)

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

-

0.5 McFarland turbidity standard

-

Sterile saline or PBS

-

Spectrophotometer

-

Incubator (35-37°C)

Procedure:

-

Preparation of Test Compound:

-

Prepare a stock solution of 1-(Pyridazin-4-yl)propan-1-amine in DMSO (e.g., 10 mg/mL).

-

From this stock, create a working solution in CAMHB at twice the highest desired final concentration. Causality: Preparing a 2x concentrated solution simplifies the serial dilution process in the microtiter plate.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells. Trustworthiness: Adherence to this timeframe and inoculum density is critical for accurate and reproducible MIC values as per CLSI guidelines[10][15].

-

-

Plate Setup and Serial Dilution:

-

Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the 2x working solution of the test compound to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.

-

Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

-

The final volume in each well will be 200 µL.

-

Seal the plate and incubate at 35-37°C for 18-24 hours.

-

-

Reading the MIC:

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion test is a valuable qualitative or semi-quantitative primary screening tool to quickly assess the antimicrobial activity of a compound[16][17][18].

Rationale: This method is simple, cost-effective, and provides a visual indication of antimicrobial activity through the formation of a zone of inhibition around a disk impregnated with the test compound[19].

Procedure:

-

Prepare a bacterial inoculum as described in Protocol 1 (adjusted to 0.5 McFarland standard).

-